molecular formula C26H22ClNO4 B14336043 Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester CAS No. 101492-39-1

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester

Cat. No.: B14336043
CAS No.: 101492-39-1
M. Wt: 447.9 g/mol
InChI Key: QFBDISZZQLAZMT-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, a chloro-substituted ethoxyphenyl group, and a cyano-substituted phenoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the chloro and ethoxy groups. One common method involves the reaction of 2-chloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid with cyano(3-phenoxyphenyl)methyl chloride under basic conditions to form the ester linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloro or cyano groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: A synthetic pyrethroid insecticide with a similar cyclopropane structure.

    Etofenprox: Another pyrethroid insecticide with structural similarities.

Uniqueness

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features provide distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

101492-39-1

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C26H22ClNO4/c1-2-30-20-13-11-19(12-14-20)26(16-24(26)27)25(29)32-23(17-28)18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15,23-24H,2,16H2,1H3

InChI Key

QFBDISZZQLAZMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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